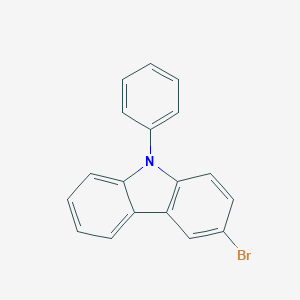

3-Bromo-9-phenylcarbazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-9-phenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN/c19-13-10-11-18-16(12-13)15-8-4-5-9-17(15)20(18)14-6-2-1-3-7-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBSCXXKQGDPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596708 | |

| Record name | 3-Bromo-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153-85-1 | |

| Record name | 3-Bromo-9-phenyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-9-phenylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 9 Phenylcarbazole

Classical Synthetic Routes to 3-Bromo-9-phenylcarbazole

The classical approaches to synthesizing this compound are well-established and offer reliable methods for obtaining the target compound. These routes are characterized by their use of readily available starting materials and reagents.

Synthesis from N-Phenylcarbazole via Bromination Reactions

A common and direct method for the preparation of this compound involves the electrophilic bromination of N-phenylcarbazole. This reaction introduces a bromine atom onto the carbazole (B46965) core. The position of bromination is influenced by the directing effects of the phenyl group at the 9-position and the inherent reactivity of the carbazole nucleus.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, including N-phenylcarbazole. wikipedia.org This reagent is favored for its ability to provide a low concentration of elemental bromine, which helps in controlling the reaction and improving regioselectivity. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) or acetic acid. researchgate.netresearchgate.net The use of NBS can lead to high yields of the desired this compound. For instance, reacting N-phenylcarbazole with NBS in ethyl acetate (B1210297) has been reported to produce the target compound. google.com Some methods also employ a combination of NBS and silica (B1680970) gel. researchgate.net

However, challenges such as the formation of di-substituted byproducts can arise, which necessitates careful control of reaction conditions. A method to synthesize high-purity 3-bromo-N-phenylcarbazole involves dissolving N-phenylcarbazole in a solvent and adding a brominating agent and an oxidant at a low temperature of -20 to 10 °C. google.com

Direct bromination using elemental bromine (Br2) is another approach to synthesize this compound. This method, however, is often associated with poor selectivity, leading to the formation of multiple brominated isomers and over-bromination products like 3,6-dibromo-N-phenylcarbazole. google.com The high reactivity of bromine can make it difficult to control the reaction to achieve monosubstitution at the desired position. Consequently, this method often results in lower yields of the target compound compared to using NBS. google.com One comparative study noted that using bromine as the brominating agent resulted in poor reaction selectivity and a low product yield. google.com

A combination of potassium bromide (KBr) and potassium bromate (B103136) (KBrO3) in an acidic medium can be used as an in-situ source of bromine for the bromination of N-phenylcarbazole. researchgate.net This system generates bromine in the reaction mixture, which then acts as the brominating agent. The reaction is typically carried out in a solvent like ethanol (B145695) with a catalytic amount of sulfuric acid or in acetic acid. researchgate.net While this method offers an alternative to using elemental bromine directly, it can present challenges in terms of reaction control and post-reaction workup due to the acidic conditions. google.com

Achieving high regioselectivity for the 3-position and optimizing the yield are critical aspects of N-phenylcarbazole bromination. The choice of brominating agent, solvent, and reaction temperature all play crucial roles.

Electron-rich aromatic compounds like N-phenylcarbazole can be brominated with NBS, and using DMF as a solvent often leads to high para-selectivity. wikipedia.org The reaction temperature is a key factor; temperatures between -20 and 10 °C are often employed to minimize side reactions and improve selectivity. google.com Higher temperatures can lead to increased formation of di-bromo byproducts. google.com The choice of solvent also influences the outcome, with solvents like dichloromethane and tetrahydrofuran (B95107) showing different effects on reaction selectivity and conversion rates. google.com For instance, while tetrahydrofuran can lead to high conversion, it may result in poor selectivity. google.com

| Brominating Agent | Solvent | Temperature (°C) | Key Observations |

| N-Bromosuccinimide (NBS) | Dichloromethane, Acetic Acid, Ethyl Acetate | -20 to 10 | Generally good selectivity and yield. researchgate.netresearchgate.netgoogle.comgoogle.com |

| Elemental Bromine (Br2) | - | - | Poor selectivity, low yield, formation of byproducts. google.com |

| KBr/KBrO3 | Ethanol/H2SO4, Acetic Acid | - | In-situ bromine generation, challenges in control. researchgate.netgoogle.com |

Approaches Involving 3-Bromo-9H-carbazole as a Precursor

An alternative strategy for synthesizing this compound starts with 3-bromo-9H-carbazole. This intermediate is then subjected to an N-arylation reaction to introduce the phenyl group at the 9-position.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Bromo-9H-carbazole | Bromobenzene (B47551) | Copper, Potassium Acetate | DMF | 120 | 71 |

| 3-Bromo-9H-carbazole | Bromobenzene | CuI, Potassium Carbonate | DMF/Toluene/Xylene | 80-150 | - |

| 3-Bromo-9H-carbazole | Bromobenzene | CuO, Sodium tert-butoxide | DMF | 130 | 95.71 |

| 3-Bromo-9H-carbazole | Bromobenzene | CuI, Sodium Carbonate | Toluene | 110 | 95.1 |

N-Alkylation Reactions with Phenyl Halides

A common approach to synthesizing this compound involves the N-arylation of 3-bromocarbazole with a phenyl halide. This reaction, often a type of Ullmann condensation, is typically facilitated by a copper catalyst. For instance, 3-bromocarbazole can be reacted with bromobenzene in the presence of copper(I) iodide (CuI) as a catalyst and potassium carbonate (K₂CO₃) as a base. The reaction is generally carried out in a high-boiling solvent like N,N-Dimethylformamide (DMF) at elevated temperatures, such as 120°C, for several hours. chemicalbook.com To enhance the reaction efficiency and reduce reaction times, a phase-transfer agent like dibenzo-18-crown-6 (B77160) can be employed. chemicalbook.com This method's success is highly dependent on the rigorous exclusion of oxygen.

A two-step synthesis is also a prevalent strategy. This begins with the regioselective bromination of carbazole at the 3-position using N-bromosuccinimide (NBS) in a solvent like ethyl acetate at room temperature. The resulting 3-bromocarbazole is then subjected to N-phenylation using bromobenzene under copper-catalyzed conditions.

| Reagents | Catalyst/Base | Solvent/Temperature | Yield |

| 3-bromocarbazole, bromobenzene | Copper(I) iodide (CuI), Potassium carbonate (K₂CO₃) | DMF, 120°C | 85% |

| 3-bromocarbazole, bromobenzene | Copper powder, Potassium acetate | DMF, 120°C | 71% chemicalbook.com |

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions are central to the synthesis of this compound, particularly in the formation of the N-phenyl bond. chemicalbook.com These reactions fall under the umbrella of Ullmann condensations or couplings. The process involves the coupling of 3-bromocarbazole with an aryl halide, typically bromobenzene, in the presence of a copper catalyst. Different forms of copper, such as copper powder or copper(I) salts like CuI, can be utilized. chemicalbook.com The reaction requires a base, with potassium carbonate or potassium acetate being common choices, and is conducted in a polar aprotic solvent like DMF at high temperatures. chemicalbook.com The use of a phase-transfer catalyst, such as dibenzo-18-crown-6, can facilitate the reaction. chemicalbook.com These copper-mediated methods offer a direct route to N-arylated carbazoles. researchgate.net

Advanced and High-Purity Synthetic Protocols

Oxidation Bromination Methodologies

An alternative route to this compound involves the direct bromination of 9-phenylcarbazole (B72232). google.com This method often employs an oxidizing agent in conjunction with a bromine source.

A high-purity synthesis of this compound can be achieved by dissolving N-phenylcarbazole in a solvent like dichloromethane and then adding a brominating agent and an oxidant at low temperatures, ranging from -20 to 10°C. google.com The reaction temperature is critical; temperatures above 10°C can lead to the formation of di-bromo byproducts, reducing selectivity, while temperatures below -20°C can cause the starting material to precipitate, also leading to increased di-bromo products. google.com The molar ratio of the brominating agent, oxidant, and N-phenylcarbazole is typically controlled in the range of (1.00-1.20) : (1.05-1.25) : 1. google.com Suitable brominating agents include hydrobromic acid, potassium bromide, sodium bromide, ammonium (B1175870) bromide, and lithium bromide. google.com The reaction is monitored until the conversion of N-phenylcarbazole is at least 99%. google.com

Following the reaction, the mixture is neutralized, typically with a saturated aqueous solution of sodium carbonate, and washed with water. google.com The organic solvent is then removed using rotary evaporation to yield the crude product. google.comambeed.com Further purification is achieved through multiple recrystallizations from a suitable solvent or solvent mixture, such as ethanol, n-hexane, methanol, xylene, or ethyl acetate. google.com The purified product is then dried under vacuum to obtain high-purity 3-bromo-N-phenylcarbazole. google.com

| Purification Step | Description |

| Neutralization | The pH of the reaction mixture is adjusted to neutral using a saturated aqueous sodium carbonate solution. google.com |

| Washing | The mixture is washed multiple times with water. google.com |

| Rotary Evaporation | The organic solvent is removed to obtain the crude product. google.com |

| Recrystallization | The crude product is purified by recrystallizing multiple times from a solvent like ethanol. google.com |

| Vacuum Drying | The final product is dried under vacuum to remove any residual solvent. google.com |

Transition Metal-Catalyzed Coupling Reactions for Carbazole Synthesis relevant to this compound Structure

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of carbazole derivatives, including those related to the this compound structure. chim.it While direct synthesis of this compound might not always be the primary example, the methodologies are highly relevant for creating its precursors or for its subsequent reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are widely used. The Suzuki-Miyaura coupling can be used to form C-C bonds, for instance, by reacting (9-phenyl-9H-carbazol-3-yl)boronic acid with a bromide. The Buchwald-Hartwig amination is employed for forming C-N bonds. Nickel-catalyzed cross-coupling reactions have also been demonstrated for the synthesis of 3,6-disubstituted carbazoles from 3,6-dibromocarbazoles and Grignard reagents, a reaction that highlights the utility of metal catalysis in modifying the carbazole core. vanderbilt.edu These reactions typically require a phosphine (B1218219) ligand to facilitate the catalytic cycle. vanderbilt.edu

Suzuki-Miyaura Coupling Reactions in Carbazole Functionalization

The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has been effectively employed in the functionalization of carbazoles. This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. In the context of this compound synthesis, this could involve the coupling of a carbazole derivative with a phenylboronic acid or vice-versa. nih.govchim.it

One common strategy is the Suzuki-Miyaura coupling of (9-phenyl-9H-carbazol-3-yl)boronic acid with a brominated aryl halide. This approach requires a palladium catalyst and an inert atmosphere to proceed efficiently. The reaction can also be performed in reverse, coupling this compound with a suitable boronic acid to introduce various substituents at the 3-position. vulcanchem.com The efficiency of the Suzuki coupling is dependent on factors such as the choice of catalyst, base, and solvent. For instance, a catalyst system of Pd(PPh₃)₄ with K₂CO₃ in a toluene/ethanol mixture at 80°C for 12 hours has been reported to give biaryl-functionalized carbazoles in yields of 72–85%.

The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide range of carbazole derivatives with tailored electronic and photophysical properties. For example, starburst carbazole derivatives have been synthesized via Suzuki cross-coupling, yielding compounds with good blue fluorescence. thieme-connect.com Furthermore, this methodology has been utilized in the synthesis of poly(N-alkyl-3,6-carbazole)s, where the choice of monomers and reaction conditions can control the polymerization pathway, leading to either linear polymers or macrocycles. researchgate.net

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in Carbazole Synthesis

| Reactants | Catalyst System | Base | Solvent | Conditions | Product | Yield | Reference |

| (9-phenyl-9H-carbazol-3-yl)boronic acid, Brominated aryl halide | Palladium catalyst | - | - | Inert atmosphere | 3-Aryl-9-phenylcarbazole | - | |

| This compound, Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 80°C, 12 h | 3-Aryl-9-phenylcarbazole | 72–85% | |

| 9-(4-bromophenyl)-3,6-dibromocarbazole, Carbazoleboronic acid | Pd(PPh₃)₄ | K₂CO₃ (aq) | Toluene | 80°C, 48 h | Starburst carbazole derivatives | Moderate | thieme-connect.com |

Buchwald-Hartwig Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing N-arylated carbazoles, including this compound. The synthesis can be approached by coupling 3-bromocarbazole with an aryl halide or by coupling carbazole with a bromo-substituted phenyl ring. vulcanchem.comvulcanchem.com

A typical procedure involves a palladium precursor like Pd₂(dba)₃, a phosphine ligand such as Xantphos, and a base like Cs₂CO₃ in a solvent such as dioxane, with the reaction carried out at elevated temperatures (e.g., 100°C for 24 hours). This method has been reported to yield N-arylated carbazole derivatives in the range of 65–78%. The choice of ligand is crucial for the success of the reaction, with bulky biaryl phosphines often being employed. nih.gov

The Buchwald-Hartwig reaction has also been applied to the synthesis of more complex carbazole-based materials. For instance, it has been used to couple 9-(5-bromopyridin-2-yl)carbazole with other carbazole-containing fragments to create host materials for phosphorescent OLEDs. mdpi.com Mechanistic studies have shown that the reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. wuxiapptec.com

Table 2: Representative Conditions for Buchwald-Hartwig Amination in Carbazole Synthesis

| Reactants | Catalyst System | Base | Solvent | Conditions | Product | Yield | Reference |

| 3-Bromocarbazole, Aryl halide | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Dioxane | 100°C, 24 h | N-Aryl-3-bromocarbazole | 65–78% | |

| 9,9-dimethylacridan, this compound | Palladium(II) acetate | - | - | - | 9,9-Dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-9,10-dihydroacridine | - | vulcanchem.com |

| 9H-Carbazole, Aryl halide | Pd₂(dba)₃, Buchwald ligands | LiOtBu or Lithium hexamethyldisilazide | - | - | N-Arylcarbazole | Satisfactory | researchgate.net |

Ullmann Coupling Reactions

The Ullmann condensation, a copper-catalyzed reaction, provides a classic and effective method for the N-arylation of carbazoles. researchgate.net This reaction is particularly useful for synthesizing N-phenylcarbazole derivatives. The synthesis of this compound via an Ullmann-type reaction typically involves the coupling of 3-bromocarbazole with bromobenzene in the presence of a copper catalyst.

A common procedure involves heating 3-bromo-9H-carbazole and bromobenzene with copper powder and a base like potassium acetate in a high-boiling solvent such as N,N-Dimethylformamide (DMF) at around 120°C. chemicalbook.com The addition of a phase-transfer agent like dibenzo-18-crown-6 can facilitate the reaction. chemicalbook.com While traditional Ullmann reactions often require harsh conditions with high temperatures (above 200°C), modern modifications using ligands can make the reaction truly catalytic under milder conditions. byjus.comrug.nl

The Ullmann reaction has been successfully employed in the synthesis of various carbazole-based materials for optoelectronic applications. For example, it has been used to prepare precursors for host materials in phosphorescent OLEDs. mdpi.com

Table 3: Illustrative Conditions for Ullmann Coupling in Carbazole Synthesis

| Reactants | Catalyst System | Base | Solvent | Conditions | Product | Yield | Reference |

| 3-Bromo-9H-carbazole, Bromobenzene | Copper powder, Dibenzo-18-crown-6 | Potassium acetate | DMF | 120°C, 4 h | This compound | 71% | chemicalbook.com |

| Carbazole, Iodobenzene | Red copper oxide, 1,10-phenanthroline (B135089) hydrate | Anhydrous potassium carbonate | DMF | Reflux, 8 h | N-phenylcarbazole | - | google.com |

| 9H-Carbazole, Aryl halide | CuI, Prolinamide ligand | K₂CO₃ | Water | 100°C | N-Arylcarbazole | 72% | researchgate.net |

Site-Selective C-N Bond Formation Reactions for N-Arylated Carbazoles

The development of site-selective reactions is crucial for the synthesis of well-defined N-arylated carbazoles, particularly when dealing with substrates bearing multiple reactive sites.

Halogen Selectivity in Arylation Processes

In the synthesis of N-arylated carbazoles from halogenated precursors, achieving selectivity between different halogens is a significant challenge. For instance, in the reaction of halogenated fluorobenzenes with carbazoles, the selectivity between the iodine and fluorine atoms on the aromatic ring can be controlled. kisti.re.kr A copper–N,N-diisopropylethylamine catalytic system has been shown to exhibit high selectivity for the C-I bond over the C-F bond in C-N bond formation reactions. kisti.re.kr This selectivity is critical for designing multi-step syntheses where the remaining halogen can be used for subsequent functionalization.

Metal-Free Catalysis in C-N Coupling

While transition-metal catalysis is dominant in C-N bond formation, there is a growing interest in developing metal-free alternatives for more sustainable synthetic processes. Metal-free methods for the N-arylation of carbazoles have been reported. scispace.comnih.govrsc.org One approach involves the visible-light photolysis of aryl diazoacetates in the presence of carbazole, which enables a mild, metal-free N-H functionalization. scispace.comnih.gov This method avoids the use of transition metal complexes, ligands, and additives. nih.gov Another strategy utilizes a KOH/DMSO system to promote the C-N bond formation between chloroarenes or fluoroarenes and carbazole via a nucleophilic aromatic substitution (SNAr) mechanism under transition-metal-free conditions. researchgate.net Furthermore, intramolecular oxidative C-N bond formation to synthesize carbazoles can be achieved under metal-free conditions using hypervalent iodine(III) as an oxidant, although the yields are generally lower compared to copper-catalyzed methods. nih.govacs.org

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanisms of the synthetic methodologies for this compound is essential for optimizing reaction conditions and expanding their scope.

Suzuki-Miyaura Coupling: The mechanism of the Suzuki-Miyaura coupling is well-established and proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. organic-chemistry.org The electron-withdrawing nature of the bromine atom in this compound can enhance the rate of oxidative addition.

Buchwald-Hartwig Amination: The catalytic cycle of the Buchwald-Hartwig amination generally begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. wuxiapptec.com This is followed by oxidative addition of the aryl halide to the Pd(0) complex. The resulting palladium-halide complex then coordinates with the amine. Deprotonation of the coordinated amine by a base, followed by reductive elimination from the palladium center, yields the N-arylated product and regenerates the Pd(0) catalyst. wuxiapptec.comnih.gov The steric and electronic properties of the phosphine ligand play a critical role in facilitating the reductive elimination step, especially for sterically hindered substrates. snnu.edu.cn

Ullmann Coupling: The mechanism of the Ullmann reaction is more complex and less universally agreed upon than the palladium-catalyzed couplings. The classical mechanism is thought to involve the formation of an active copper(I) species from metallic copper at high temperatures. byjus.comorganic-chemistry.org This Cu(I) species then undergoes oxidative addition with an aryl halide. A second molecule of aryl halide reacts, and subsequent reductive elimination forms the biaryl product. byjus.com However, for modified Ullmann reactions using ligands, several mechanisms have been proposed, including oxidative addition to form a Cu(III) intermediate, sigma bond metathesis, single electron transfer (SET) to form a radical anion, and iodine atom transfer (IAT) to generate an aryl radical. rug.nl Recent studies, including photochemical investigations, have provided evidence for a radical-based SET pathway for C-N bond formation in some Ullmann couplings. sci-hub.se

Free Radical Chain Mechanisms in Bromination

While free radical halogenation is a fundamental method for introducing halogens into organic molecules, its application for the specific synthesis of this compound is nuanced. Free radical bromination is known for its high selectivity, preferentially abstracting a hydrogen atom from the most substituted carbon to form the most stable radical intermediate. masterorganicchemistry.comyoutube.com In the context of 9-phenylcarbazole, radical bromination initiated by agents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN (Azobisisobutyronitrile) has been shown to favor substitution at the 6-position. This preference is attributed to the greater stability of the resulting radical intermediate at that position.

However, the selectivity of free radical reactions can be influenced by various factors, including solvent effects which can alter the reactivity and selectivity of the bromine radical. masterorganicchemistry.com While direct free radical bromination is not the most straightforward route to obtaining the pure 3-bromo isomer due to competing reactions at other positions, understanding these mechanisms is crucial for controlling the outcomes of bromination reactions on the carbazole core.

Table 1: Comparison of Selectivity in Free Radical Halogenation

| Feature | Chlorination | Bromination |

|---|---|---|

| Reactivity | High | Moderate |

| Selectivity | Low | High |

| Transition State | Early (resembles reactants) | Late (resembles products) |

| Favored Position | Mixture of products | Most substituted carbon |

This table provides a general comparison of free radical chlorination and bromination based on established principles. masterorganicchemistry.comyoutube.com

Electrophilic Aromatic Substitution Pathways

The most common and direct route for the synthesis of this compound is through electrophilic aromatic substitution (EAS). The carbazole ring system is electron-rich, making it susceptible to attack by electrophiles. evitachem.com The positions most activated towards electrophilic attack are the 3 and 6-positions, due to the electronic influence of the nitrogen atom.

The reaction is typically carried out by treating 9-phenylcarbazole with a brominating agent. N-bromosuccinimide (NBS) is a frequently used reagent for this purpose, often in a polar solvent like dichloromethane (DCM) or dimethylformamide (DMF). This method offers good regioselectivity for the 3-position under mild conditions. The reaction proceeds via the generation of an electrophilic bromine species that attacks the electron-rich carbazole ring, followed by the loss of a proton to restore aromaticity.

Alternatively, molecular bromine (Br₂) can be used as the brominating agent, often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). However, this method can lead to lower selectivity and the formation of di- or poly-brominated byproducts. A patented method describes the synthesis of high-purity this compound by reacting N-phenylcarbazole with a brominating agent and an oxidant at low temperatures (-20 to 10 °C), which is reported to improve reaction selectivity and yield. google.com

Table 2: Electrophilic Bromination of 9-Phenylcarbazole

| Brominating Agent | Catalyst/Solvent | Product(s) | Selectivity/Yield | Reference |

|---|---|---|---|---|

| NBS | AIBN, CCl₄ | 3,6-Dibromo-9-phenylcarbazole | 6-position dominance (89:11) | |

| Br₂ | FeBr₃, DCM | 3,8-Dibromo-9-phenylcarbazole | Mixed isomers (64% total yield) | |

| NBS | Toluene or DMF | This compound | High purity products (>90%) |

Another synthetic strategy involves a two-step process: first, the bromination of carbazole to form 3-bromo-9H-carbazole, followed by an N-arylation reaction. chemicalbook.comgoogle.com The N-phenylation of 3-bromo-9H-carbazole with bromobenzene can be achieved using a copper catalyst, a base like potassium acetate, and a phase-transfer agent in a solvent such as DMF at elevated temperatures. chemicalbook.com

Cascade Reaction Mechanisms in Carbazole Formation

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to synthesizing complex molecules like carbazoles from simpler precursors in a single operation. These reactions involve a sequence of intramolecular transformations, minimizing the need for isolating intermediates and thereby improving atom economy and reducing waste.

One such strategy involves the construction of the substituted carbazole skeleton from non-carbazole starting materials. For instance, a method has been developed for constructing substituted carbazoles from 3-triflato-2-pyrones and alkynyl anilines. oregonstate.edu This process, which can be conducted under microwave or conventional heating, allows for the formation of highly substituted carbazoles with complete control of regiochemistry. oregonstate.edu While this specific study produced a 2-bromo-4-phenylcarbazole, the methodology demonstrates the potential for creating various substituted carbazoles, including those with bromo- and phenyl- substituents. oregonstate.edu

Another innovative approach is a diverted Bischler–Napieralski reaction. acs.org This cascade reaction, which traditionally synthesizes dihydro-β-carbolines, was serendipitously found to produce 3-phenylcarbazole from a styrylacetamide precursor under standard Bischler–Napieralski conditions (POCl₃ in refluxing MeCN). acs.org The proposed mechanism is complex, involving at least ten elementary steps. acs.org The generality of this reaction provides access to a variety of diversely substituted carbazoles from readily available starting materials. acs.org Although the direct synthesis of this compound via this specific cascade was not reported, the principle of building the carbazole core through a multi-step, one-pot process represents a powerful synthetic tool in this chemical class.

Applications of 3 Bromo 9 Phenylcarbazole in Advanced Materials Science

Organic Electronics Applications

3-Bromo-9-phenylcarbazole is a key compound in the field of organic electronics, where it serves as a foundational intermediate for creating materials used in a variety of devices. chemimpex.comtopmostchemical.com Its structural versatility allows for the synthesis of novel organic semiconductors with tailored properties for applications in light-emitting diodes and photovoltaics. chemicalbook.comchemimpex.com

The compound is extensively utilized in the research and manufacturing of materials for Organic Light-Emitting Diodes (OLEDs). chemimpex.comthermofisher.comthermofisher.com It is a crucial starting material for producing high-performance components of OLED devices. chemicalbook.com

This compound is an important intermediate for synthesizing compounds that contain phenylcarbazole groups. google.com It is not typically used in its base form but is chemically modified to build larger, more complex molecules that serve as the active materials in OLEDs. google.comarchivemarketresearch.com Through cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, the bromine atom can be replaced, allowing for the attachment of other functional groups. google.com This process is used to create a variety of organic electroluminescent materials, including host materials for phosphorescent OLEDs and hole transport materials. google.commdpi.com For instance, it can be used to synthesize N-phenylcarbazole-3-boric acid, which is then used to build larger macromolecular materials for OLEDs. google.com

Table 1: Synthetic Utility of this compound in OLED Material Synthesis

| Reaction Type | Resulting Material Class | Application in OLEDs | Source(s) |

|---|---|---|---|

| Suzuki Coupling | Host Materials, Hole Transport Materials | Forms the matrix for phosphorescent emitters; facilitates charge injection/transport | google.commdpi.com |

| Buchwald-Hartwig Coupling | Hole Transport Materials | Creates N-aryl carbazole (B46965) structures with good thermal stability | google.com |

The molecular structure of this compound is foundational for creating materials with effective charge transport capabilities, which is a critical function in OLEDs. chemimpex.comchemimpex.com Materials derived from this compound, such as N-aryl carbazole triphenylamine (B166846) structures, exhibit excellent hole transport performance. google.com The carbazole core is well-known for its electron-donating and hole-transporting properties. researchgate.net By serving as a building block, it enables the creation of materials that facilitate the efficient movement of charges (holes) within the device, which is essential for the light-emitting process. google.com

In addition to light emission, this compound and its derivatives play a role in the development of organic photovoltaic (OPV) cells, also known as organic solar cells. chemimpex.comchemimpex.com The compound is utilized to synthesize materials that improve the performance and energy conversion efficiency of these devices. chemimpex.comchemimpex.com Its derivatives can contribute to the charge transport properties within the solar cell, facilitating the collection of charge generated from sunlight. The adaptability of the bromo-phenyl-carbazole structure is beneficial for creating sensitizer (B1316253) dyes used in dye-sensitized solar cells (DSSCs), a type of OPV. researchgate.net

This compound is a fundamental building block in the development of organic semiconductors. chemimpex.comchemicalbook.com Its unique electronic properties and the reactivity of its bromine atom make it suitable for synthesizing a wide array of high-performance organic semiconductor materials. chemimpex.com These materials are essential for various electronic applications, including transistors and sensors. The ability to functionalize the molecule through its bromine atom allows for the fine-tuning of electronic properties to meet the specific demands of different semiconductor devices. chemimpex.com

Table 2: Summary of Applications in Organic Electronics

| Application Area | Specific Role of this compound | Key Outcome | Source(s) |

|---|---|---|---|

| OLEDs | Intermediate for host and hole-transport materials | Enhanced efficiency and color purity | chemimpex.comgoogle.com |

| OPVs / Solar Cells | Building block for active layer materials | Improved energy conversion efficiency | chemimpex.comchemimpex.com |

| Organic Semiconductors | Versatile precursor for semiconductor synthesis | Creation of tailored materials for transistors, sensors | chemicalbook.com |

Hole Transport Materials (HTMs)

This compound and its derivatives are extensively utilized as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. chemimpex.com The carbazole moiety is known for its strong electron-donating nature and excellent hole-transport properties. nih.gov The N-phenylcarbazole structure contributes to creating materials with high thermal stability and excellent hole transport performance, which are critical for the efficiency and durability of OLEDs. nih.govgoogle.com

Table 1: Properties and Applications of this compound as a Hole Transport Material

| Property/Application | Description | Source(s) |

| Primary Role | Serves as a hole transport material (HTM) or an intermediate for synthesizing more complex HTMs. | , chemimpex.com, google.com |

| Key Devices | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaic (OPV) cells. | , chemimpex.com |

| Structural Feature | The N-phenylcarbazole group provides good hole transport characteristics and high thermal stability. | nih.gov, google.com |

| Synthetic Utility | The bromine atom allows for further modification via cross-coupling reactions (e.g., Suzuki, Ullmann) to create advanced HTMs. | , mdpi.com, google.com |

| Performance Impact | Enhances the efficiency, color purity, and durability of OLEDs and improves energy conversion in solar cells. | chemimpex.com, nih.gov |

Polymer Chemistry and Functional Materials

The reactivity of the bromine atom makes this compound a valuable monomer for creating advanced polymers with unique electronic and physical properties. chemimpex.com These polymers find use in various materials science fields, including electronics and specialized coatings.

Synthesis of Advanced Polymers with Tailored Properties

This compound is used to synthesize polymers where the carbazole unit is incorporated into the polymer backbone or as a side chain. The N-phenylcarbazole group can enhance solubility and suppress aggregation in the resulting polymers. lnu.edu.cn The synthetic route often involves coupling reactions that utilize the carbon-bromine bond.

For example, a new poly(p-phenylenevinylene) (PPV) derivative, Cz-PPV, has been synthesized incorporating an N-phenylcarbazole moiety. lnu.edu.cn In this polymer, the N-phenylcarbazole group is expected to retain its hole-transporting properties, while the PPV main chain provides the light-emitting function. lnu.edu.cn Such polymers demonstrate good solubility, high thermal stability (with a 5% weight loss observed at 420 °C), and improved hole-injection ability. lnu.edu.cn Similarly, poly(9-phenylcarbazole) films have been created through electrochemical synthesis via direct anodic oxidation, showcasing another pathway for polymerization. lookchem.com These synthetic strategies allow for the development of polymers with tailored optoelectronic characteristics for specific applications.

Table 2: Research Findings on Polymers Derived from Phenylcarbazole Derivatives

| Polymer | Monomer/Precursor | Synthetic Method | Key Properties | Application Area | Source(s) |

| Cz-PPV | 9-(4-Bromophenyl)carbazole | Gilch polymerization | Good solubility, high thermal stability (Td5 = 420 °C), separate oxidation peaks for carbazole and PPV chain. | Light-Emitting Diodes (LEDs) | lnu.edu.cn |

| Poly(9-phenylcarbazole) | 9-Phenylcarbazole (B72232) | Electrochemical polymerization (anodic oxidation) | Forms a polymer film. | Not specified | lookchem.com |

| Methacrylic Polymers | (S)-(+)-2-methacryloyloxy-N-[4-(9-carbazolyl)phenyl]succinimide | Not specified | Optically active, photoconductive properties. | Not specified | lookchem.com |

Applications in Coatings and Other Materials Science Fields

Polymers derived from this compound are utilized in the formulation of advanced coatings. chemimpex.com These polymers can impart improved durability and functionality. chemimpex.com The inherent thermal stability of the carbazole core contributes to the robustness of the final coating material. google.com There is ongoing research into silicone resin-based coatings for corrosion resistance and UV resistance, highlighting a trend toward developing highly durable and protective materials where functionalized organic compounds like carbazole derivatives could play a role. dakenchem.com The compound is also integral to the development of organic semiconductors used in transistors and sensors.

Fluorescent Probes for Scientific Research

The inherent photophysical properties of the carbazole scaffold make its derivatives, including this compound, suitable for use as fluorescent probes. chemimpex.comchemimpex.com

Biological Imaging Applications

Researchers employ this compound and related compounds as fluorescent probes for the visualization of cellular processes and structures in biological and medical research. chemimpex.comchemimpex.com While specific applications of this compound itself are not detailed, the potential is demonstrated by closely related structures. For example, a novel 9-benzyl-9H-carbazole derivative was developed as a fluorescent chemosensor for detecting cerium (Ce(III)) ions, showing a significant increase in fluorescence intensity upon binding. clockss.org This demonstrates the principle that the carbazole core can be functionalized to create probes that are highly sensitive and selective for specific analytes, which is a critical requirement for biological imaging. clockss.org

Exploration of 3 Bromo 9 Phenylcarbazole in Medicinal Chemistry Research

General Medicinal Chemistry Relevance of Carbazole (B46965) Derivatives

Carbazole and its derivatives represent a significant class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial interest in the field of medicinal chemistry. nih.govsrce.hr The carbazole nucleus, with its fused-ring structure and highly conjugated system, is considered a "privileged scaffold," meaning it can bind to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. echemcom.com

Naturally occurring carbazole alkaloids, primarily isolated from plants of the Rutaceae family, and their synthetic analogues have demonstrated a wide array of pharmacological activities. nih.govnih.gov These biological properties include anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, antioxidant, and antiviral effects. echemcom.comnih.gov Several carbazole-based compounds have been successfully developed into commercial drugs, such as the anticancer agents ellipticine, alectinib, and midostaurin, as well as carvedilol, which is used to treat heart failure. nih.govechemcom.com The broad spectrum of biological activities has spurred extensive research into the synthesis and functional modification of the carbazole ring to enhance its therapeutic potential. srce.hrfrontiersin.org

Specific Investigations of 3-Bromo-9-phenylcarbazole and its Derivatives

Anticancer Research

This compound and its derivatives have been the subject of investigation for their potential as anticancer agents. Research indicates that the carbazole scaffold can exert cytotoxic effects through various mechanisms, including DNA intercalation, inhibition of enzymes like topoisomerase and telomerase, and modulation of protein phosphorylation. nih.gov

In a specific study, phosphonoylated derivatives of 3-bromo-9-phenyl-9H-carbazole were synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines. researchgate.net An N-phenyl-(carbazol)yl-phosphonate and an N-phenyl-(carbazol)yl-phosphine oxide, both derived from 3-bromo-9-phenyl-9H-carbazole, demonstrated significant cytotoxic effects on A549 human non-small-cell lung carcinoma and MonoMac-6 acute monocytic leukemia cancer cells. researchgate.net These findings suggest that the this compound scaffold is a promising backbone for the development of new anticancer agents. researchgate.netbohrium.com

| Derivative of this compound | Cancer Cell Line | Activity |

| N-phenyl-(carbazol)yl-phosphonate | A549 (Lung Carcinoma) | Significant cytotoxic activity researchgate.net |

| N-phenyl-(carbazol)yl-phosphonate | MonoMac-6 (Leukemia) | Significant cytotoxic activity researchgate.net |

| N-phenyl-(carbazol)yl-phosphine oxide | A549 (Lung Carcinoma) | Significant cytotoxic activity researchgate.net |

| N-phenyl-(carbazol)yl-phosphine oxide | MonoMac-6 (Leukemia) | Significant cytotoxic activity researchgate.net |

Antimicrobial Research

The carbazole nucleus is a core component of certain antibiotics, such as carbazomycins, which exhibit both antibacterial and antifungal properties. echemcom.com This has prompted research into the antimicrobial potential of synthetic carbazole derivatives.

While specific studies focusing solely on the antimicrobial properties of this compound are limited in the provided results, broader research on bromo-carbazole derivatives indicates their potential. For instance, 1,3,6-tribromo-9H-carbazole has shown stronger activity against Escherichia coli than the reference drug amoxicillin. lmaleidykla.lt Another study on 9-(3-Bromophenyl)-9H-carbazole reported effectiveness against both bacterial (Escherichia coli, Staphylococcus aureus) and fungal strains (Candida albicans), with minimum inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL. These findings suggest that the presence of bromine atoms on the carbazole scaffold can contribute to antimicrobial activity, warranting further investigation into this compound.

Anti-inflammatory Investigations

Carbazole derivatives are known to possess anti-inflammatory properties. heteroletters.org Some have been shown to inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase. researchgate.net

Specific research on the anti-inflammatory activity of this compound itself was not detailed in the provided search results. However, studies on structurally related carbazole derivatives highlight the potential of this chemical class. For example, a series of novel carbazole derivatives incorporating a benzoxazepine ring were synthesized and showed anti-inflammatory activity in vivo, with one compound being particularly potent. heteroletters.org Given that carbazole derivatives, in general, are explored for anti-inflammatory effects, it is plausible that this compound could be a candidate for such investigations. researchgate.netnih.gov

Antioxidant Studies

The antioxidant potential of carbazole derivatives has been a subject of interest, with some natural and synthetic carbazoles demonstrating the ability to scavenge free radicals. nih.govindiatimes.com This activity is often attributed to the electron-donating nature of the nitrogen atom in the carbazole ring. nih.gov

While direct antioxidant studies on this compound were not found, research on other halogenated carbazole derivatives provides some insight. A study evaluating various substituted carbazoles found that they generally exhibited weak antioxidant activity in 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging and ferric reducing antioxidant power (FRAP) assays. lmaleidykla.lt For example, 1,3,6-tribromo-9H-carbazole showed no antioxidant activity in the tested model. lmaleidykla.lt This suggests that while the carbazole nucleus can be associated with antioxidant properties, the specific substitutions, such as multiple bromine atoms, may influence this activity.

Other Biological Activities (e.g., Anti-diabetic, Anti-epileptic, Anti-malarial, Antiviral, Anti-HIV)

The versatile carbazole scaffold has been investigated for a multitude of other biological activities. Carbazole alkaloids have been reported to have potential anti-diabetic, anti-epileptic, anti-malarial, antiviral, and anti-HIV properties. echemcom.comnih.gov For instance, carbazole alkaloids from curry leaves (Murraya koenigii) have been shown to possess hypoglycemic effects, potentially by enhancing insulin (B600854) activity. indiatimes.comindiatimes.com Furthermore, some carbazole alkaloids have demonstrated effects against HIV viruses. wikipedia.org

Specific research into these particular biological activities for this compound was not identified in the provided search results. However, the known broad-spectrum activity of the carbazole class of compounds suggests that this compound and its derivatives could be potential candidates for screening in these therapeutic areas. echemcom.comnih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on systematically modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.

The carbazole nucleus itself is a key pharmacophore, and its substitution pattern dramatically affects its biological profile. researchgate.net The 9-phenyl group, for instance, can influence the molecule's solubility and steric interactions with target proteins. Modifications to this phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the electronic properties of the entire molecule.

Key positions for modification on the this compound scaffold include:

The Bromine at Position 3: The bromine atom is a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of a wide variety of functional groups. Its electron-withdrawing nature also influences the reactivity of the carbazole ring system.

Other Positions on the Carbazole Ring (e.g., C6): Substitution at other positions can lead to the development of derivatives with altered biological activities and target specificities.

A series of carbazole derivatives containing chalcone (B49325) analogues has been studied for their anticancer activity, revealing that the carbazole subunit acts as a scaffold for inhibiting Topoisomerase II, while the chalcone moiety is crucial for the anticancer effect. sci-hub.se This highlights the modular nature of carbazole-based drug design, where different parts of the molecule contribute distinct functions. Similarly, studies on other heterocyclic compounds have shown that small lipophilic groups in specific positions can lead to increased activity. acs.org

Table 1: Illustrative SAR of this compound Derivatives

| Modification Site | Substituent Type | Potential Impact on Biological Activity |

|---|---|---|

| 9-Phenyl Ring | Electron-donating groups (e.g., -OCH₃) | May enhance electron density on the carbazole core, potentially altering target binding affinity. |

| 9-Phenyl Ring | Electron-withdrawing groups (e.g., -CF₃) | Can influence π-stacking interactions and modulate the molecule's metabolic stability. |

| 3-Position (replacing Br) | Extended aromatic systems | Could enhance DNA intercalation or π-π interactions with protein targets. |

| 3-Position (replacing Br) | Flexible alkyl chains | May improve solubility and alter the binding mode within a protein's active site. |

| 6-Position | Polar functional groups (e.g., -OH, -NH₂) | Can introduce hydrogen bonding interactions, potentially increasing target affinity and selectivity. |

Mechanisms of Action at the Biological Level

Carbazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.net The mechanisms underlying these effects are often multifaceted, stemming from the ability of the planar carbazole system to interact with biological macromolecules.

A primary mechanism of action for many carbazole-based anticancer agents is the inhibition of topoisomerase II (Topo II) . sci-hub.se Topo II is a vital enzyme that manages DNA topology during replication and transcription. By inhibiting this enzyme, carbazole derivatives can lead to DNA damage and induce apoptosis (programmed cell death) in cancer cells. sci-hub.sewjarr.com The carbazole scaffold can act as an intercalating agent, inserting itself between the base pairs of DNA, which can disrupt DNA replication and transcription. researchgate.net

Furthermore, certain carbazole derivatives have been found to stabilize G-quadruplex DNA structures . sci-hub.se These are specialized, four-stranded DNA structures that are often found in the telomeric regions of chromosomes and in the promoter regions of oncogenes. Stabilization of these structures can inhibit the activity of telomerase, an enzyme that is overactive in the majority of cancer cells and is crucial for maintaining telomere length and enabling immortalization. sci-hub.se

The biological activity of carbazole derivatives is also linked to their ability to generate reactive oxygen species (ROS) within cells, leading to oxidative stress and subsequent cell death. Conversely, some derivatives exhibit antioxidant properties, which can be beneficial in conditions associated with oxidative damage. researchgate.net

Computational and Molecular Modeling Approaches in Drug Design

Computational and molecular modeling techniques are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound and its derivatives, these approaches provide valuable insights into their physicochemical properties and interactions with biological targets.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, molecular geometry, and reactivity of carbazole derivatives. sci-hub.se For example, DFT calculations using the B3LYP functional with the 6-311G(d,p) basis set have been successfully used to study the structural and physicochemical properties of carbazole compounds. sci-hub.se These calculations can predict properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the charge transfer characteristics and reactivity of the molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sci-hub.se By developing QSAR models, researchers can predict the activity of novel, unsynthesized compounds. Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build these models based on a set of calculated molecular descriptors (e.g., steric, electronic, and lipophilic parameters). sci-hub.seuniv-biskra.dz

3D-QSAR and Molecular Docking: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the steric and electrostatic interactions between a ligand and its target. acs.org Molecular docking simulations can then be used to predict the binding mode and affinity of this compound derivatives within the active site of a target protein, such as topoisomerase II. This information is invaluable for designing derivatives with improved binding and, consequently, higher potency.

Table 2: Computational Approaches in the Design of this compound Derivatives

| Computational Method | Application in Drug Design | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of electronic properties and reactivity. | Molecular geometry, HOMO/LUMO energies, charge distribution. sci-hub.se |

| QSAR (MLR, ANN) | Prediction of biological activity for new derivatives. | Correlation between molecular descriptors and activity. sci-hub.se |

| 3D-QSAR (CoMFA, CoMSIA) | Understanding of 3D structural requirements for activity. | Steric and electrostatic field contributions to binding. acs.org |

| Molecular Docking | Prediction of binding modes and affinities. | Ligand-protein interactions, binding energy scores. |

Advanced Spectroscopic and Electrochemical Characterization in Research

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of 3-Bromo-9-phenylcarbazole reveal key insights into its electron-donating or accepting capabilities and the stability of its oxidized species.

Cyclic Voltammetry Studies

Cyclic voltammetry is a fundamental technique used to probe the redox behavior of this compound. For 9-phenylcarbazoles with substituents at the 3 and 6 positions, the oxidation process is typically reversible. ntu.edu.twntu.edu.tw In a typical cyclic voltammogram of a 3,6-disubstituted 9-phenylcarbazole (B72232), a reversible redox wave is observed, indicating that the cation radical is stable under the experimental conditions. ntu.edu.twntu.edu.tw For instance, studies on similar 3,6-disubstituted 9-phenylcarbazoles show a stable redox couple without the formation of new waves upon continuous cycling. ntu.edu.twntu.edu.tw This stability is in contrast to unsubstituted 9-phenylcarbazole, which undergoes rapid dimerization upon oxidation. ntu.edu.twntu.edu.twoup.comnsf.gov The presence of the bromo group at the 3-position in this compound is expected to influence the electrochemical behavior in a similar manner, contributing to the stability of the resulting cation radical.

Substituent Effects on Oxidation Potentials

The nature and position of substituents on the carbazole (B46965) ring significantly impact the oxidation potential. Electron-withdrawing groups, such as the bromo group, increase the energy required to remove an electron from the molecule, thus shifting the oxidation potential to more positive values. ntu.edu.twntu.edu.tw For example, a 9-phenylcarbazole derivative with bromo groups at the 3 and 6 positions exhibits an E1/2 at +1.49 V, which is a substantial shift compared to derivatives with electron-donating groups. ntu.edu.twntu.edu.tw This shift is attributed to the inductive effect of the halogen atom, which decreases the electron density on the carbazole core. ntu.edu.twntu.edu.tw Therefore, the bromine atom in this compound makes the compound more difficult to oxidize compared to its non-brominated counterpart. ntu.edu.twntu.edu.tw

Table 1: Oxidation Potentials of Selected 9-Phenylcarbazole Derivatives

| Compound | Substituents | Oxidation Potential (E1/2 vs. reference) | Reference |

| 3,6-dibromo-9-phenylcarbazole | 3,6-dibromo | +1.49 V | ntu.edu.twntu.edu.tw |

| 3,6-di-tert-butyl-9-phenylcarbazole | 3,6-di-tert-butyl | +1.26 V | ntu.edu.twntu.edu.tw |

| 9-phenylcarbazole | None | Varies (undergoes dimerization) | oup.com |

Note: The reference electrode used can vary between studies, affecting the absolute potential values. The trend of substituent effects remains consistent.

Dimerization Processes of Oxidized Carbazole Cation Radicals

The dimerization of carbazole cation radicals is a well-documented phenomenon, particularly for derivatives that are unsubstituted at the 3 and 6 positions. ntu.edu.twntu.edu.twoup.comnsf.gov Upon electrochemical oxidation, these carbazole cation radicals can couple to form dimers. ntu.edu.twntu.edu.twoup.com The most common coupling occurs between the 3-positions of two carbazole units, leading to the formation of 3,3'-bicarbazole. researchgate.net The mechanism of this dimerization has been a subject of study, with evidence suggesting that it involves the reaction of a carbazole radical cation with a neutral carbazole molecule (RSC mechanism) rather than the coupling of two radical cations (RRC mechanism). oup.comacs.orgnih.govnjit.edu

For this compound, the presence of a substituent at one of the reactive 3-positions would sterically and electronically hinder the typical 3,3'-dimerization process. While dimerization might still occur at other positions, the rate and nature of this process would be significantly altered compared to the unsubstituted 9-phenylcarbazole.

Spectral Characterizations for Electronic Structure Elucidation

Spectroscopic techniques are invaluable for probing the electronic transitions and photophysical properties of this compound and its corresponding cation radical.

Absorption Spectral Patterns of Carbazole Cation Radicals

The formation of the 9-phenylcarbazole cation radical upon oxidation is accompanied by distinct changes in the absorption spectrum. The neutral 9-phenylcarbazole typically displays absorption maxima in the UV region. ntu.edu.twntu.edu.tw Upon oxidation, these peaks decrease in intensity, and new, broad absorption bands appear at longer wavelengths, often in the visible and near-infrared (NIR) regions, typically between 550 and 900 nm. ntu.edu.twntu.edu.tw This new absorption is characteristic of the cation radical species. ntu.edu.twntu.edu.tw For 3,6-disubstituted 9-phenylcarbazoles, these spectral changes are generally reversible, with the original spectrum being restored upon reduction of the cation radical. ntu.edu.twntu.edu.tw The transient absorption spectra of 9-phenylcarbazole have shown a broad excited-state absorption centered around 620 nm. researchgate.net

Fluorescence and Photophysical Properties

Carbazole derivatives are known for their fluorescent properties. nsf.gov The photophysical behavior of this compound is influenced by the bromo substituent. Halogen atoms can induce a "heavy-atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet state, potentially affecting the fluorescence quantum yield and lifetime. researchgate.net

Studies on similar carbazole derivatives show that their absorption maxima are typically in the range of 250-300 nm, with another lower energy absorption band that allows for excitation with near-UV light. nsf.gov The emission spectra often show a small Stokes shift, and the fluorescence lifetimes are typically in the nanosecond range, consistent with fluorescence from the singlet excited state. nsf.gov For instance, a series of 3,6-diaryl-9-phenylcarbazoles exhibited emission maxima around 390 nm with lifetimes of 6-7 ns. nsf.gov

Table 2: Photophysical Data for Selected Carbazole Derivatives

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Reference |

| 3,6-diaryl-9-phenylcarbazoles (general range) | 250-300, 360-370 | ~390 | 0.09 - 0.28 | 6 - 7 | nsf.gov |

| 9-(3-Bromophenyl)-9H-carbazole | 325 | Not specified | ~0.23 (in thin film) | Not specified |

Note: The specific photophysical properties of this compound may vary depending on the solvent and measurement conditions.

X-ray Diffraction Studies for Molecular Structure Determination

Planarity of Carbazole Ring Systems

A characteristic feature of the carbazole moiety is its high degree of planarity. X-ray diffraction studies on various substituted carbazoles consistently demonstrate that the fused three-ring system is essentially planar. For example, in the related compound 9-Benzyl-3-bromo-9H-carbazole, the carbazole ring system is reported to be virtually flat, with a root-mean-square (r.m.s.) deviation from the mean plane of only 0.013 Å for the non-hydrogen atoms. researchgate.netnih.govnih.goviucr.orgscite.ai Similarly, in 1,3,6-Tribromo-9-ethyl-9H-carbazole, the carbazole ring system is also nearly planar, exhibiting an r.m.s. deviation of 0.023 Å from the mean plane of the thirteen non-hydrogen atoms of the rings. researchgate.net Even in more complex structures like 3-Bromomethyl-4-methoxy-2-(2-nitrophenyl)-9-phenylsulfonyl-9H-carbazole, the carbazole tricycle is described as essentially planar. iucr.org This inherent planarity facilitates efficient π-conjugation across the ring system, a key factor in the electronic and charge-transport properties of these materials.

Dihedral Angles with Phenyl Rings and Structural Impacts

The substitution of a phenyl group at the 9-position of the carbazole nitrogen introduces a significant steric interaction that forces the phenyl ring to twist out of the plane of the carbazole moiety. This results in a large dihedral angle between the two aromatic systems. In N-phenylcarbazole and its derivatives, this twisted conformation is a well-documented structural feature.

While specific data for this compound is not cited, the crystal structure of 9-Benzyl-3-bromo-9H-carbazole reveals a large dihedral angle of 87.1(2)° between the carbazole ring system and the attached phenyl ring. nih.govnih.goviucr.org Another report on the same compound notes a dihedral angle of 92.9(2)°. researchgate.net This near-orthogonal arrangement effectively disrupts the π-conjugation between the carbazole and the N-phenyl substituent. This has important implications for the electronic properties, as it helps to confine the frontier molecular orbitals primarily to the carbazole core, which is crucial for applications such as host materials in organic light-emitting diodes (OLEDs).

The position of substituents can have a dramatic effect on this dihedral angle. For instance, in 9-(4-Bromophenyl)-9H-carbazole, where the bromo-phenyl group is attached at the nitrogen and the bromine is at the para position, a near-planar geometry is observed with a dihedral angle of only 1.1°. In contrast, for the isomeric 9-(3-Bromophenyl)-9H-carbazole, the meta-substitution introduces greater steric hindrance, resulting in a significantly larger dihedral angle of approximately 56.78°. This highlights how the substitution pattern can be used to tune the molecular geometry and, consequently, the electronic properties of the material.

Table of Crystallographic Data for this compound and Related Compounds

| Compound Name | Parameter | Value |

| 9-Benzyl-3-bromo-9H-carbazole | Carbazole Ring Planarity (r.m.s. deviation) | 0.013 Å |

| Dihedral Angle (Carbazole-Phenyl) | 87.1(2)° / 92.9(2)° | |

| 1,3,6-Tribromo-9-ethyl-9H-carbazole | Carbazole Ring Planarity (r.m.s. deviation) | 0.023 Å |

| 9-(4-Bromophenyl)-9H-carbazole | Dihedral Angle (Carbazole-Phenyl) | 1.1° |

| 9-(3-Bromophenyl)-9H-carbazole | Dihedral Angle (Carbazole-Phenyl) | ~56.78° |

Future Research Directions and Emerging Trends

Development of Novel 3-Bromo-9-phenylcarbazole Derivatives with Enhanced Properties

The functionalization of the this compound core is a burgeoning area of research aimed at creating new molecules with superior performance for a range of applications, most notably in organic electronics. The bromine atom at the 3-position and the phenyl group at the 9-position serve as versatile handles for chemical modification, allowing for the fine-tuning of electronic and physical properties.

One of the primary goals is the enhancement of charge transport characteristics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com Research is focused on introducing various electron-donating or electron-withdrawing groups to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, attaching a 4-fluorobenzyl group has been shown to lower the LUMO energy level, thereby improving electron transport. Conversely, strategic placement of bromine atoms, such as in 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole, can create a rigid and symmetric structure that favors deep-blue emission, a sought-after characteristic for display technologies.

The development of bipolar host materials, which can transport both holes and electrons effectively, is another critical research direction. By combining the hole-transporting this compound moiety with electron-transporting units, researchers are creating single molecules capable of maintaining charge balance within the emissive layer of an OLED. This approach is exemplified by the synthesis of derivatives incorporating imidazolyl or 1,2,4-triazole (B32235) units. osti.govnih.gov These bipolar hosts have demonstrated the potential to achieve high-efficiency phosphorescent OLEDs (PhOLEDs) with reduced efficiency roll-off. osti.govnih.gov

Furthermore, research is exploring the impact of steric hindrance on the properties of this compound derivatives. Introducing bulky substituents can disrupt intermolecular packing and influence the morphology of thin films, which in turn affects device performance. researchgate.net For example, the non-planar structure arising from a meta-substituted bromophenyl group significantly alters the electronic and photophysical properties of the molecule. The synthesis of star-shaped and dendritic molecules based on a this compound core is also being investigated to create amorphous materials with high glass transition temperatures and good film-forming properties, which are crucial for the longevity and stability of organic electronic devices. researchgate.netresearchgate.net

In the realm of medicinal chemistry, the synthesis of novel derivatives is driven by the quest for enhanced biological activity. Studies have shown that this compound derivatives can exhibit anticancer properties by inducing apoptosis and cell cycle arrest in cancer cell lines. Future work will likely focus on creating libraries of related compounds to establish structure-activity relationships and identify lead candidates with improved potency and selectivity.

Exploration of New Catalytic Systems for Sustainable Synthesis

The synthesis of this compound and its derivatives has traditionally relied on well-established methods like Ullmann and Suzuki coupling reactions. mdpi.com While effective, these methods can sometimes require harsh reaction conditions, expensive catalysts, and may not align with the principles of green chemistry. Consequently, a significant emerging trend is the exploration of new, more sustainable catalytic systems that offer greater efficiency, selectivity, and a reduced environmental footprint. jocpr.comrsc.orgresearchgate.net

A key area of development is the use of transition metal-catalyzed C-H activation. nih.govresearchgate.netchim.it This approach allows for the direct functionalization of the carbazole (B46965) core without the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and minimizing waste. chim.it Catalytic systems employing metals like palladium, rhodium, and nickel are being investigated to achieve regioselective alkylation, arylation, and other modifications of the carbazole skeleton. nih.govrsc.org For instance, palladium-catalyzed C-H activation has been used for the intramolecular C-N coupling to synthesize carbazoles under milder conditions. beilstein-journals.org

Visible-light photoredox catalysis is another promising green chemistry approach being applied to carbazole synthesis. beilstein-journals.org This method utilizes light energy to drive chemical reactions, often at room temperature and with lower catalyst loadings. Dual catalytic systems that combine a photoredox catalyst with a transition metal catalyst are being explored to enable novel transformations and provide access to complex carbazole derivatives that are difficult to synthesize using traditional methods. researchgate.netbeilstein-journals.org

The development of catalysts based on abundant and non-toxic metals is also a priority. While palladium has been a workhorse in cross-coupling chemistry, there is a growing interest in using more earth-abundant metals like copper and iron. nih.gov Copper-catalyzed coupling reactions, for instance, are being optimized for the N-phenylation of 3-bromocarbazole.

Furthermore, research is being directed towards creating recyclable catalytic systems to improve the economic viability and sustainability of large-scale synthesis. jocpr.com This includes the use of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports, which allows for easy separation from the reaction mixture and reuse. jocpr.com The use of alternative, greener solvents and energy sources like microwave irradiation are also being explored to make the synthesis of this compound and its derivatives more environmentally friendly. rsc.orgcuestionesdefisioterapia.com

Integration of this compound into Multifunctional Materials Systems

The unique electronic and photophysical properties of this compound make it an excellent building block for integration into multifunctional materials systems. This research direction aims to create materials where multiple functionalities are combined within a single, well-defined architecture, leading to enhanced performance and novel applications. chemimpex.comresearchgate.net

A major focus is the use of this compound as a key component in host materials for phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.netmdpi.com In a host-guest system, the host material constitutes the matrix for the phosphorescent emitter (guest). An effective host must have a high triplet energy to confine the excitons on the guest, as well as good charge transport properties to ensure efficient recombination. This compound derivatives are being engineered to meet these requirements. For example, by combining the this compound moiety with other functional units, researchers have developed bipolar host materials that can effectively transport both electrons and holes, leading to a balanced charge flux in the emissive layer and, consequently, higher device efficiencies and reduced efficiency roll-off. osti.govnih.gov The structural effect of how the phenylcarbazole unit is integrated, for instance in an exciplex-forming co-host system, has been shown to significantly impact the performance of green PhOLEDs. bohrium.com

The integration of this compound into polymeric systems is another active area of research. mdpi.com By copolymerizing this compound with other monomers, such as dithiophene derivatives, materials with tailored electrochromic properties can be created. mdpi.com These copolymers can exhibit multiple colors in different oxidation states, making them suitable for applications in smart windows, displays, and sensors. The bromine substituent can be used to tune the HOMO energy level of the resulting polymer. mdpi.com

Furthermore, this compound is being incorporated into materials designed for sensing applications. researchgate.net The fluorescent properties of the carbazole core can be modulated by the presence of specific analytes, forming the basis for chemical sensors. By functionalizing the this compound unit with recognition elements, sensors with high sensitivity and selectivity for various chemical species can be developed.

The development of materials for organic photovoltaics (OPVs) also benefits from the integration of this compound. chemimpex.com Its good hole-transporting properties make it a suitable component for the active layer of OPVs, where it can contribute to efficient charge separation and transport, ultimately enhancing the power conversion efficiency of the solar cell. chemimpex.comnih.gov

Advanced Computational Studies and Machine Learning in Material Design and Drug Discovery

The design and discovery of new materials and drug candidates based on the this compound scaffold are increasingly being accelerated by the use of advanced computational techniques and machine learning. These in silico methods provide powerful tools to predict molecular properties, understand structure-property relationships, and screen vast chemical spaces for promising candidates, thereby reducing the time and cost associated with experimental synthesis and testing.

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic and photophysical properties of this compound derivatives. nih.govresearchgate.net DFT calculations allow researchers to predict key parameters such as HOMO and LUMO energy levels, electron density distribution, and excitation energies. researchgate.netsci-hub.se This information is crucial for rationally designing molecules with desired charge transport characteristics and emission colors for OLED applications. researchgate.net For instance, computational studies can elucidate how different substituents on the carbazole or phenyl rings influence the electronic structure and, consequently, the performance of the material in a device. nih.govsci-hub.se Theoretical analysis can also provide insights into the non-planar conformation of these molecules and its effect on their photophysical properties. researchgate.net

In the context of drug discovery, computational methods are employed to study the interactions of this compound derivatives with biological targets. whiterose.ac.uk Molecular docking simulations can predict the binding affinity and mode of interaction of these compounds with proteins, helping to identify potential mechanisms of action for their observed biological activities, such as anticancer effects. sci-hub.sewhiterose.ac.uk Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are also being developed to guide the design of new derivatives with improved therapeutic potential. sci-hub.se

The integration of machine learning (ML) is an emerging trend that holds immense promise for accelerating the discovery of novel this compound-based materials. mpie.de ML algorithms can be trained on existing experimental and computational data to learn the complex relationships between molecular structure and material properties. Once trained, these models can rapidly screen virtual libraries containing thousands or even millions of candidate molecules to identify those with the most promising characteristics for a specific application. This data-driven approach can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, making the material discovery process much more efficient. While still in its early stages for this specific class of compounds, the application of machine learning in the broader field of materials science suggests a future where the design of new this compound derivatives with tailored properties is largely guided by artificial intelligence. mpie.de

Q & A

Q. What are the common synthetic routes for 3-Bromo-9-phenylcarbazole, and how are reaction conditions optimized?